VU6005649

Description

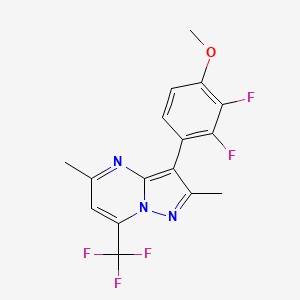

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F5N3O/c1-7-6-11(16(19,20)21)24-15(22-7)12(8(2)23-24)9-4-5-10(25-3)14(18)13(9)17/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBZCKAQIIPSDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C)C3=C(C(=C(C=C3)OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Allosteric Modulation of mGlu7/8 Receptors: A Technical Guide to the Mechanism of Action of VU6005649

For Immediate Release

A Deep Dive into the Pharmacological Profile of a Dual mGlu7/8 Positive Allosteric Modulator for Neuroscience Research

This technical guide provides an in-depth analysis of the mechanism of action of VU6005649, a potent and centrally penetrant dual positive allosteric modulator (PAM) of the metabotropic glutamate receptors 7 (mGlu7) and 8 (mGlu8). This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and the development of novel therapeutics for central nervous system (CNS) disorders.

Core Mechanism of Action: Positive Allosteric Modulation

This compound functions as a positive allosteric modulator, a class of ligands that bind to a site on the receptor distinct from the orthosteric binding site of the endogenous agonist, glutamate.[1] By binding to this allosteric site, this compound does not directly activate the mGlu7 or mGlu8 receptors but rather enhances their response to orthosteric agonists like glutamate and the synthetic agonist L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4).[1] This modulatory action leads to an increase in the potency and/or maximal efficacy of the orthosteric agonist, thereby potentiating the downstream signaling cascade initiated by receptor activation.

The positive allosteric modulation by this compound is particularly significant in the context of mGlu7, which exhibits a notoriously low affinity for glutamate.[1] The ability of a PAM like this compound to amplify the receptor's response to endogenous glutamate levels makes it a valuable tool for studying the physiological roles of mGlu7 and a potential therapeutic strategy for conditions where enhancing mGlu7 signaling is desired.

Quantitative Pharmacological Profile

The potency and efficacy of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data for its activity at mGlu7 and mGlu8 receptors.

Table 1: In Vitro Potency of this compound

| Receptor | Agonist | Assay Type | EC50 (μM) |

| mGlu7 | L-AP4 | Calcium Mobilization | 0.65[2] |

| mGlu8 | Glutamate | Calcium Mobilization | 2.6[2] |

Table 2: In Vitro Efficacy of this compound

| Receptor | Agonist | Maximal Potentiation (% of L-AP4 Max) |

| mGlu7 | L-AP4 | 112 ± 10 |

| mGlu8 | Glutamate | 101 ± 2 |

Table 3: CNS Penetration of this compound

| Parameter | Value |

| Brain/Plasma Ratio (Kp) | 2.43 |

Signaling Pathways Modulated by this compound

As a modulator of Group III metabotropic glutamate receptors, this compound influences intracellular signaling pathways primarily coupled to the Gi/o family of G proteins. Activation of mGlu7 and mGlu8 receptors, potentiated by this compound, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of downstream effectors such as protein kinase A (PKA).

Furthermore, the βγ subunits of the dissociated Gi/o protein can directly modulate the activity of ion channels, leading to the inhibition of voltage-gated calcium channels (Cav) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This modulation of ion channel activity contributes to the presynaptic inhibition of neurotransmitter release, a key physiological role of mGlu7 and mGlu8 receptors.

References

VU6005649: A Technical Whitepaper on a Novel Dual mGlu7/8 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU6005649 has emerged as a significant pharmacological tool, being the first reported dual positive allosteric modulator (PAM) of the metabotropic glutamate receptors 7 (mGlu7) and 8 (mGlu8).[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its pharmacological properties, the experimental methodologies used for its characterization, and its underlying mechanism of action. The information presented herein is intended to support further research and drug development efforts targeting the mGlu7 and mGlu8 receptors, which are implicated in a variety of neurological and psychiatric disorders.

Introduction to this compound and Group III mGlu Receptors

Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. Group III mGluRs, which include mGlu4, mGlu6, mGlu7, and mGlu8, are typically located presynaptically and are negatively coupled to adenylyl cyclase through Gαi/o proteins, leading to an inhibition of neurotransmitter release.[4] Both mGlu7 and mGlu8 receptors are of significant interest as therapeutic targets for conditions such as anxiety, depression, and cognitive disorders.[1]

Positive allosteric modulators (PAMs) represent a sophisticated approach to modulating receptor function. Unlike orthosteric agonists that bind to the same site as the endogenous ligand (glutamate), PAMs bind to a distinct allosteric site on the receptor. This binding event induces a conformational change that increases the affinity and/or efficacy of the endogenous agonist. This mechanism offers the potential for a more nuanced and spatially-temporally controlled modulation of receptor activity compared to direct agonists.

This compound, derived from a pyrazolo[1,5-a]pyrimidine chemical series, is a central nervous system (CNS) penetrant molecule that acts as a PAM at both mGlu7 and mGlu8 receptors. Its dual activity provides a unique tool to probe the combined roles of these two closely related receptors in neuronal function.

Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency and Efficacy of this compound

| Receptor | Parameter | Value |

| mGlu7 | EC50 | 0.65 µM |

| mGlu7 | pEC50 | 6.19 ± 0.14 |

| mGlu7 | % L-AP4 Max | 112 ± 10 |

| mGlu8 | EC50 | 2.6 µM |

| mGlu4 | EC50 | > 10 µM |

EC50 (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. pEC50 is the negative logarithm of the EC50. % L-AP4 Max refers to the maximal efficacy of the compound relative to the response induced by the agonist L-AP4.

Table 2: Pharmacokinetic Properties of this compound

| Species | Parameter | Value |

| Rat | Kp | 4.3 |

| Rat | Kp,uu | 2.3 |

| Rat | Plasma Free Fraction (fu) | 0.02 |

| Rat | Brain Free Fraction (fu) | 0.012 |

| Mouse | Kp (terminal) | 2.43 |

Kp is the brain/plasma partition coefficient, representing the ratio of the total concentration of a drug in the brain to that in the plasma at steady state. Kp,uu is the unbound brain/plasma partition coefficient, which is a more accurate predictor of target engagement in the CNS.

Mechanism of Action and Signaling Pathways

As a positive allosteric modulator, this compound enhances the function of mGlu7 and mGlu8 receptors in the presence of an agonist like glutamate. The canonical signaling pathway for these receptors involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Experimental Methodologies

The characterization of this compound involved several key experimental protocols. Detailed descriptions are provided below.

In Vitro Potency Determination (Calcium Mobilization Assay)

A common method to assess the activity of mGlu7 and mGlu8 PAMs involves co-expressing the receptors with a promiscuous G-protein, such as Gα15, in a cell line like HEK293A. This redirects the typically Gαi/o-coupled receptors to the Gαq pathway, enabling the measurement of intracellular calcium mobilization as a readout of receptor activation.

Protocol:

-

Cell Culture and Transfection: HEK293A cells are cultured under standard conditions and transiently transfected with plasmids encoding the target mGlu receptor (mGlu7 or mGlu8) and Gα15.

-

Cell Plating: Transfected cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cells are incubated to allow for dye uptake.

-

Compound Addition: A baseline fluorescence reading is taken. Subsequently, varying concentrations of this compound are added to the wells.

-

Agonist Addition: After a short incubation with the PAM, a fixed concentration of an agonist (e.g., glutamate or L-AP4) at its EC20 (the concentration that elicits 20% of the maximal response) is added to stimulate the receptor.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using an instrument such as a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis: The increase in fluorescence is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 value is determined.

In Vivo Pharmacokinetic Studies

To assess the CNS penetration of this compound, tissue distribution studies are performed in rodents.

Protocol:

-

Compound Administration: this compound is formulated in an appropriate vehicle (e.g., 10% Tween 80) and administered to the animals (e.g., mice or rats) via a specific route (e.g., intraperitoneal injection).

-

Sample Collection: At various time points post-administration, animals are euthanized. Blood is collected via cardiac puncture, and the brain is rapidly excised and washed.

-

Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

-

Bioanalysis: The concentrations of this compound in plasma and brain homogenates are quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated at each time point. The unbound concentrations are determined by factoring in the free fractions in plasma and brain tissue, which are measured separately using techniques like equilibrium dialysis. This allows for the calculation of Kp,uu.

Synthesis and Characterization

The synthesis of this compound is based on a pyrazolo[1,5-a]pyrimidine core. The detailed synthetic schemes are typically found in the supplementary information of the primary publication. The general approach involves the construction of the core heterocyclic system followed by the introduction of the various substituents. Characterization of the final compound and intermediates is achieved through standard analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm structure and purity.

In Vivo Efficacy: Contextual Fear Conditioning

This compound has demonstrated pro-cognitive effects in a mouse model of associative learning.

Experimental Design:

-

Subjects: Wild-type mice.

-

Treatment: Mice are administered either vehicle (e.g., 10% Tween 80) or this compound (e.g., 50 mg/kg, i.p.) prior to the training session.

-

Training: In the training phase, mice are placed in a novel context and receive a mild footshock.

-

Testing: On a subsequent day, the mice are returned to the same context, and the amount of time they spend "freezing" (a natural fear response) is measured.

-

Results: Mice treated with this compound showed a significant increase in freezing time compared to vehicle-treated controls, indicating enhanced learning and memory of the aversive context.

Conclusion and Future Directions

This compound is a pioneering dual mGlu7/8 positive allosteric modulator with excellent CNS penetration. Its pharmacological profile makes it an invaluable tool for investigating the physiological and pathological roles of these receptors. The data presented in this whitepaper, from its in vitro potency and pharmacokinetic properties to its in vivo efficacy in a cognitive model, underscore its potential. Future research can leverage this compound to further dissect the individual versus combined contributions of mGlu7 and mGlu8 in various neuronal circuits and to explore the therapeutic potential of dual mGlu7/8 modulation for a range of CNS disorders.

References

- 1. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5- a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Brain Penetrance and Bioavailability of VU6005649: An In-Depth Technical Analysis and Comparative Look at an M1 PAM

A Technical Whitepaper for Researchers in Drug Development

This guide provides a detailed examination of the central nervous system (CNS) penetrance and bioavailability of VU6005649, a positive allosteric modulator (PAM) of the metabotropic glutamate receptors 7 and 8 (mGlu7/8). Recognizing the significant interest in M1 muscarinic acetylcholine receptor (M1) PAMs for CNS disorders, this document also presents a comparative analysis with VU0453595, a well-characterized M1 PAM. This comprehensive overview is designed for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Executive Summary

This compound demonstrates excellent CNS penetration in preclinical species, a critical attribute for a centrally acting therapeutic agent. Its favorable pharmacokinetic profile suggests its utility as a tool compound for in vivo studies. In contrast, while VU0453595 also shows CNS penetrance, a complete head-to-head comparison of its bioavailability with this compound is challenging due to the variability in reported data. This guide synthesizes the available information to provide a clear, data-driven comparison and a detailed look at the methodologies used to generate these findings.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for this compound and the M1 PAM, VU0453595, focusing on CNS penetrance and bioavailability.

Table 1: CNS Penetrance of this compound

| Species | Dose & Route | Time Point | Kp | Kp,uu | Reference |

| Rat | 0.20-0.25 mg/kg (IV Cassette) | 0.25 h | 4.3 | 2.3 | [1][2] |

| Mouse | 10 mg/kg (IP) | 60 min | 2.1 | - | [1] |

| Mouse | 10 mg/kg (IP) | 360 min | 1.1 | - |

Kp: Total brain-to-plasma concentration ratio. Kp,uu: Unbound brain-to-unbound plasma concentration ratio.

Table 2: CNS Penetrance of VU0453595 (M1 PAM)

| Species | Dose & Route | Kp Range | Kp,uu | Reference |

| Rat | Not Specified | 0.3 - 3.1 | Not explicitly stated |

Note: Detailed Kp,uu and bioavailability data for VU0453595 are not as readily available in a consolidated format as for this compound.

Experimental Protocols

This section details the methodologies employed in the key experiments cited for determining the pharmacokinetic profiles of this compound and VU0453595.

In Vivo Pharmacokinetic Studies for this compound

Objective: To determine the brain-plasma concentration ratio (Kp and Kp,uu) of this compound in rats and mice.

Animal Models:

-

Male Sprague-Dawley rats.

-

Male C57BL/6 mice.

Dosing and Administration:

-

Rats: Intravenous (IV) cassette dosing at 0.20-0.25 mg/kg.

-

Mice: Intraperitoneal (IP) injection at 10 mg/kg.

Sample Collection:

-

Rats: Terminal blood and brain samples were collected at 0.25 hours post-dose.

-

Mice: A time-course study was conducted with terminal blood and brain samples collected at 60 and 360 minutes post-dose.

Bioanalytical Method:

-

Sample Preparation: Plasma was obtained by centrifugation of blood samples. Brain tissue was homogenized.

-

Quantification: Concentrations of this compound in plasma and brain homogenate were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While the specific parameters for this compound are not detailed in the primary literature, a general methodology for such an analysis is as follows:

-

Chromatography: Separation is typically achieved on a C18 reverse-phase column.

-

Mobile Phase: A gradient elution with water and acetonitrile, often containing a small percentage of formic acid to improve ionization.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific parent and daughter ion transitions for this compound would be optimized for maximum sensitivity and selectivity.

-

Data Analysis:

-

Kp: Calculated as the ratio of the total concentration of the compound in the brain to the total concentration in the plasma.

-

Kp,uu: Calculated by correcting the Kp value for the unbound fraction of the drug in brain and plasma, determined through in vitro methods such as equilibrium dialysis.

In Vitro Plasma Protein and Brain Tissue Binding

Objective: To determine the fraction of this compound unbound in plasma and brain tissue, which is necessary for the calculation of Kp,uu.

Methodology:

-

Equilibrium Dialysis: This is a common method used to determine the extent of drug binding to plasma proteins and brain tissue homogenates.

-

A semi-permeable membrane separates a chamber containing the drug in plasma or brain homogenate from a chamber containing a buffer solution.

-

The system is allowed to reach equilibrium, after which the concentration of the drug in the buffer-only chamber (representing the unbound fraction) is measured by LC-MS/MS and compared to the total concentration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways for the mGlu7/8 and M1 receptors, as well as a typical experimental workflow for determining CNS penetrance.

Signaling Pathways

Caption: Simplified signaling pathway of the mGlu7/8 receptor.

References

The Role of VU6005649 in Elucidating and Potentially Treating Rett Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rett syndrome (RTT) is a severe neurodevelopmental disorder with limited therapeutic options. Recent research has identified the metabotropic glutamate receptor 7 (mGlu7) as a promising therapeutic target, given its reduced expression in the brains of RTT patients and corresponding mouse models. VU6005649, a potent and centrally nervous system (CNS)-penetrant positive allosteric modulator (PAM) of both mGlu7 and mGlu8 receptors, has emerged as a critical pharmacological tool to investigate the therapeutic potential of modulating this pathway. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in preclinical Rett syndrome research, including detailed experimental protocols and quantitative data.

Introduction to this compound and its Relevance to Rett Syndrome

Rett syndrome is primarily caused by mutations in the MECP2 gene, leading to a cascade of neurological impairments.[1] A significant molecular pathology observed in RTT is the diminished expression of the mGlu7 receptor, a Gi/o-coupled receptor that plays a crucial role in modulating synaptic transmission and plasticity.[1][2] This reduction in mGlu7 is hypothesized to contribute to the synaptic and circuit-level dysfunction underlying RTT symptoms.

This compound is a pyrazolo[1,5-a]pyrimidine-based compound that acts as a positive allosteric modulator at mGlu7 and mGlu8 receptors.[3][4] As a PAM, this compound does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. Its favorable pharmacokinetic profile, including excellent CNS penetration, makes it a valuable tool for in vivo studies. By potentiating the function of the remaining mGlu7 receptors, this compound offers a potential strategy to compensate for their reduced expression in Rett syndrome.

Quantitative Data for this compound

The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound.

| Parameter | Value | Species | Assay/Method | Reference |

| mGlu7 EC50 | 0.65 µM | Rat | Calcium Mobilization | |

| mGlu8 EC50 | 2.6 µM | Rat | Calcium Mobilization | |

| mGlu1,2,3,4,5,6 Activity | >10 µM (inactive) | Rat | Various | |

| Brain/Plasma Ratio (Kp) | 4.3 | Rat | In vivo DMPK | |

| Unbound Brain/Plasma Ratio (Kp,uu) | 2.3 | Rat | In vivo DMPK | |

| In Vivo Efficacy Dose (Contextual Fear Conditioning) | 50 mg/kg (i.p.) | Mouse | Behavioral Assay |

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway of this compound in Rett Syndrome

The following diagram illustrates the proposed mechanism by which this compound may rescue synaptic deficits in Rett syndrome. In RTT, reduced MeCP2 function leads to decreased mGlu7 expression at the presynaptic terminal. This impairment in mGlu7 signaling contributes to aberrant neurotransmitter release and altered synaptic plasticity. This compound, by potentiating the activity of the remaining mGlu7 receptors, is hypothesized to restore the Gi/o-mediated inhibition of adenylyl cyclase, leading to a normalization of downstream signaling cascades and synaptic function.

Caption: Hypothesized signaling pathway of this compound in Rett syndrome neurons.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound in a Rett syndrome mouse model. This workflow integrates in vitro characterization with in vivo behavioral and molecular analyses to provide a comprehensive assessment of the compound's therapeutic potential.

Caption: Experimental workflow for evaluating this compound in Rett syndrome research.

Detailed Experimental Protocols

Calcium Mobilization Assay

This protocol is adapted from standard procedures for assessing GPCR activation.

-

Cell Culture:

-

HEK293 cells stably co-expressing the rat mGlu7 receptor and a promiscuous G-protein (e.g., Gα15) are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent.

-

Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells/well and incubated overnight.

-

-

Dye Loading:

-

The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

-

Compound Addition and Signal Detection:

-

This compound is serially diluted to various concentrations.

-

The dye solution is removed, and cells are washed with assay buffer.

-

The plate is placed in a fluorescence imaging plate reader (FLIPR).

-

A baseline fluorescence reading is taken.

-

This compound is added to the wells, followed by a sub-maximal concentration (EC20) of glutamate.

-

Fluorescence intensity is measured kinetically to detect changes in intracellular calcium.

-

-

Data Analysis:

-

The increase in fluorescence is plotted against the concentration of this compound to determine the EC50 value.

-

Contextual Fear Conditioning

This protocol is a standard method to assess associative learning and memory in mice.

-

Apparatus:

-

A conditioning chamber with a grid floor connected to a shock generator and a video camera for recording behavior.

-

-

Habituation:

-

Mice are handled for several days prior to the experiment to reduce stress.

-

-

Training:

-

On the training day, each mouse is placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 2 minutes).

-

A conditioned stimulus (CS), such as a tone, is presented, which co-terminates with an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA for 2 seconds).

-

This pairing is repeated several times with an inter-trial interval.

-

This compound (e.g., 50 mg/kg, i.p.) or vehicle is administered 30 minutes prior to the training session.

-

-

Contextual Memory Test:

-

24 hours after training, the mouse is returned to the same conditioning chamber for a test session (e.g., 5 minutes) without any CS or US presentation.

-

Freezing behavior (complete immobility except for respiration) is automatically scored from the video recording.

-

-

Data Analysis:

-

The percentage of time spent freezing is calculated and compared between the this compound-treated and vehicle-treated groups.

-

Western Blot for mGlu7 Expression

This protocol is used to quantify the protein levels of mGlu7 in brain tissue.

-

Sample Preparation:

-

Brain tissue (e.g., hippocampus or cortex) is rapidly dissected from Rett syndrome model mice and wild-type controls.

-

The tissue is homogenized in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

The homogenate is centrifuged, and the supernatant containing the protein lysate is collected.

-

-

Protein Quantification:

-

The total protein concentration of each lysate is determined using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Equal amounts of protein from each sample are denatured and separated by size on an SDS-polyacrylamide gel.

-

The separated proteins are then transferred to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for mGlu7, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

The HRP substrate is added to the membrane, and the resulting chemiluminescent signal is detected.

-

The intensity of the bands corresponding to mGlu7 is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

This compound has proven to be an invaluable tool for probing the role of the mGlu7 receptor in the pathophysiology of Rett syndrome. Preclinical studies utilizing this compound have provided compelling evidence that potentiating mGlu7 signaling can ameliorate some of the synaptic and behavioral deficits associated with the disorder. The detailed protocols and data presented in this guide are intended to facilitate further research in this promising area. Future studies should focus on elucidating the precise downstream signaling pathways affected by this compound in the context of Rett syndrome, exploring its efficacy in a wider range of behavioral paradigms, and investigating the therapeutic potential of more selective mGlu7 PAMs. Ultimately, the insights gained from research with this compound may pave the way for the development of novel and effective treatments for individuals with Rett syndrome.

References

- 1. maze.conductscience.com [maze.conductscience.com]

- 2. Frontiers | Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders [frontiersin.org]

- 3. The Role of mGlu7 in Hippocampal Synaptic Plasticity: Implications for Novel Therapeutics for Rett Syndrome [ir.vanderbilt.edu]

- 4. mGlu7 potentiation rescues cognitive, social, and respiratory phenotypes in a mouse model of Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cognitive Enhancement Potential of VU6005649

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU6005649 is a novel small molecule that acts as a dual positive allosteric modulator (PAM) of the metabotropic glutamate receptors 7 (mGlu7) and 8 (mGlu8). As a CNS penetrant compound, this compound has demonstrated pro-cognitive effects in preclinical models, positioning it as a promising tool for investigating the therapeutic potential of targeting mGlu7/8 receptors for cognitive enhancement. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and the associated signaling pathways implicated in its cognitive-enhancing effects.

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system. The group III mGluRs, which include mGlu4, mGlu6, mGlu7, and mGlu8, are predominantly located presynaptically and are coupled to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of neurotransmitter release.

Due to their strategic location and modulatory function, group III mGluRs have emerged as attractive targets for the treatment of various neurological and psychiatric disorders. This compound is a significant research tool in this area, identified as the first dual mGlu7/8 PAM with excellent CNS penetration.[1] Its ability to potentiate the effects of the endogenous ligand, glutamate, at these receptors offers a nuanced approach to modulating glutamatergic neurotransmission, which is critical for learning and memory processes. This document serves as a technical resource for researchers interested in utilizing this compound to explore the cognitive-enhancing potential of mGlu7/8 modulation.

Mechanism of Action

This compound functions as a positive allosteric modulator (PAM) at both mGlu7 and mGlu8 receptors.[1] Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, PAMs bind to a distinct allosteric site. This binding event does not typically activate the receptor on its own but rather enhances the affinity and/or efficacy of the endogenous agonist, glutamate.[1] This allosteric mechanism allows for a more subtle and physiologically relevant modulation of receptor activity, as the effect of this compound is dependent on the presence of endogenous glutamate release.

The primary signaling pathway for mGlu7 and mGlu8 receptors involves their coupling to Gi/o proteins.[2] Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP concentration. The Gβγ subunits can also directly modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels (VGCCs) and activating G protein-coupled inwardly-rectifying potassium (GIRK) channels. This cascade of events ultimately results in a decrease in neurotransmitter release from the presynaptic terminal, providing a mechanism for fine-tuning synaptic transmission.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Pharmacology of this compound [1]

| Parameter | mGlu7 Receptor | mGlu8 Receptor |

| EC50 | 0.65 µM | 2.6 µM |

| pEC50 | 6.19 ± 0.14 | 5.58 ± 0.06 |

| Maximal Potentiation (% of L-AP4 Max) | 112 ± 10 | 101 ± 2 (vs. Glutamate) |

| Selectivity | Inactive (>10 µM) against mGlu1, 2, 3, 4, 5, & 6 | - |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

| Parameter | Value |

| Dose (Contextual Fear Conditioning) | 50 mg/kg, i.p. |

| Vehicle | 10% Tween 80 in water |

| Freezing Behavior (Vehicle) | 65.5 ± 3.3% |

| Freezing Behavior (this compound) | 76.8 ± 3.6% (p = 0.03) |

| Brain Penetration (Kp) | 2.43 (at 2 hours post 30 mg/kg i.p. dose) |

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol is a representative method for determining the positive allosteric modulator activity of this compound at mGlu7 and mGlu8 receptors.

Objective: To measure the potentiation of an agonist-induced intracellular calcium response by this compound in cells expressing mGlu7 or mGlu8 receptors.

Materials:

-

HEK293 cells stably expressing rat mGlu7 or mGlu8 receptors and a promiscuous G-protein (e.g., Gαqi5) to couple the Gi/o receptor to the calcium signaling pathway.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

mGluR agonist (e.g., L-AP4 for mGlu7, Glutamate for mGlu8).

-

This compound.

-

384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the HEK293 cells expressing the target receptor into 384-well microplates at an appropriate density and incubate overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading: The following day, remove the culture medium and add the calcium-sensitive dye loading solution (e.g., Fluo-4 AM with Pluronic F-127 in assay buffer). Incubate the plate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a fixed, sub-maximal (EC20) concentration of the agonist (L-AP4 for mGlu7, Glutamate for mGlu8).

-

Fluorescence Measurement:

-

Place the dye-loaded cell plate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading for approximately 10-20 seconds.

-

Add the this compound dilutions to the wells and incubate for a predefined period (e.g., 2-5 minutes).

-

Add the EC20 concentration of the agonist to the wells.

-

Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

-

-

Data Analysis: The increase in fluorescence upon agonist addition in the presence of this compound is calculated. The data are then normalized to the response of the agonist alone and plotted against the concentration of this compound to determine the EC50 value.

In Vivo Contextual Fear Conditioning

This protocol outlines the methodology used to assess the pro-cognitive effects of this compound in a mouse model of associative learning.

Objective: To evaluate the effect of this compound on the acquisition of contextual fear memory.

Materials:

-

Male C57BL/6J mice.

-

Fear conditioning apparatus (a chamber with a grid floor capable of delivering a mild foot shock).

-

Sound-attenuating isolation cubicle.

-

Video camera and software for recording and scoring freezing behavior.

-

This compound.

-

Vehicle solution (10% Tween 80 in sterile water).

Procedure:

-

Habituation: Handle the mice for several days prior to the experiment to reduce stress.

-

Drug Administration: 15 minutes prior to the training session, administer this compound (50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

Training (Day 1):

-

Place a mouse into the fear conditioning chamber and allow it to explore for a 2-minute habituation period.

-

Deliver a series of conditioned stimulus (CS; e.g., a tone) and unconditioned stimulus (US; e.g., a mild foot shock) pairings. A typical protocol involves 2-3 pairings. For example, a 30-second tone followed by a 2-second, 0.5-0.7 mA foot shock.

-

The inter-trial interval is typically 1-2 minutes.

-

After the final pairing, the mouse remains in the chamber for an additional 30-60 seconds before being returned to its home cage.

-

-

Testing (Day 2):

-

24 hours after training, place the mouse back into the same conditioning chamber.

-

Record the mouse's behavior for a set period (e.g., 3-5 minutes) in the absence of any auditory cues or foot shocks.

-

Score the amount of time the mouse spends "freezing" (defined as the complete absence of movement except for respiration). An increase in freezing time is indicative of a stronger fear memory associated with the context.

-

-

Data Analysis: Compare the percentage of time spent freezing between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., two-tailed Student's t-test).

Signaling Pathways and Visualizations

The cognitive-enhancing effects of this compound are believed to be mediated through the modulation of the canonical Gi/o signaling pathway of mGlu7 and mGlu8 receptors located on presynaptic terminals.

Caption: mGlu7/8 receptor signaling cascade modulated by this compound.

The diagram above illustrates the proposed signaling pathway. Glutamate, the endogenous agonist, binds to the presynaptic mGlu7/8 receptor. This compound, as a PAM, enhances this binding and subsequent receptor activation. The activated receptor engages the Gi/o protein, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This, in turn, reduces the activity of Protein Kinase A (PKA), a key enzyme involved in phosphorylating proteins that regulate neurotransmitter release. Additionally, the Gβγ subunits of the Gi/o protein can directly inhibit presynaptic voltage-gated calcium channels, further reducing calcium influx and subsequent vesicle fusion and glutamate release. By fine-tuning presynaptic glutamate release in key brain circuits involved in learning and memory, such as the hippocampus, this compound is thought to exert its pro-cognitive effects.

Caption: Experimental workflow for the evaluation of this compound.

This workflow diagram outlines the key stages in the preclinical assessment of this compound. The process begins with the in vitro characterization of the compound, including its synthesis, the development of cellular assays to measure its activity at the target receptors, and subsequent data analysis to determine its potency, efficacy, and selectivity. Promising candidates from the in vitro screening then proceed to in vivo evaluation in relevant animal models of cognition, such as the contextual fear conditioning paradigm. The in vivo studies involve drug administration, behavioral testing, and statistical analysis of the results to determine the compound's cognitive-enhancing effects.

Conclusion

This compound represents a valuable pharmacological tool for elucidating the role of mGlu7 and mGlu8 receptors in cognitive processes. Its dual PAM activity and favorable CNS penetration make it suitable for both in vitro and in vivo investigations. The data and protocols presented in this technical guide provide a solid foundation for researchers to design and execute experiments aimed at further exploring the therapeutic potential of mGlu7/8 modulation for cognitive enhancement in various neurological and psychiatric disorders. Future studies could expand on the cognitive domains assessed and explore the effects of this compound in disease models exhibiting cognitive deficits.

References

pharmacological properties of the pyrazolo[1,5-a]pyrimidine core in VU6005649

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the pharmacological properties of the pyrazolo[1,5-a]pyrimidine core as exemplified by the novel compound VU6005649. This compound has been identified as a central nervous system (CNS) penetrant, dual positive allosteric modulator (PAM) of the metabotropic glutamate receptors 7 (mGlu7) and 8 (mGlu8).[1][2][3] This document will detail the discovery, mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile of this compound, with a specific focus on the contribution of its core chemical scaffold. All quantitative data are summarized in structured tables, and key experimental protocols are described in detail. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear visual representations of complex processes.

Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[4] This rigid, planar framework is amenable to chemical modifications at various positions, allowing for the fine-tuning of its biological properties.[4] In the context of this compound, this core structure serves as the foundation for its activity as a dual mGlu7/8 PAM.

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) campaign of a 63,000 small molecule library aimed at discovering novel mGlu7 PAMs. The initial hit, compound 5, which featured the pyrazolo[1,5-a]pyrimidine core, demonstrated selectivity for mGlu7 over other Group III mGlu receptors (mGlu4 and mGlu8) and showed excellent CNS penetration. Subsequent structure-activity relationship (SAR) studies and chemical optimization of this hit led to the discovery of this compound (also referred to as compound 9f in some literature).

Pharmacological Properties of this compound

Mechanism of Action: Positive Allosteric Modulation

This compound acts as a positive allosteric modulator of mGlu7 and mGlu8 receptors. This means that it does not bind to the same site as the endogenous ligand, glutamate (the orthosteric site), but rather to a distinct allosteric site on the receptor. Upon binding, it induces a conformational change in the receptor that enhances the affinity and/or efficacy of the orthosteric agonist. This modulatory activity allows for a more nuanced control of receptor function compared to direct agonists or antagonists.

Signaling Pathway of mGlu7/8 Receptor Activation and Positive Allosteric Modulation

Caption: Signaling pathway of mGlu7/8 receptor modulation by this compound.

In Vitro Potency and Selectivity

This compound demonstrates submicromolar potency at the mGlu7 receptor and slightly lower potency at the mGlu8 receptor. It is selective for mGlu7 and mGlu8 over other Group III mGlu receptors, such as mGlu4.

| Receptor | EC50 (µM) | Maximal Response (% of L-AP4 Max) | Reference |

| mGlu7 | 0.65 | 112 ± 10 | |

| mGlu8 | 2.6 | - | |

| mGlu4 | > 10 | - |

In Vivo Efficacy

In vivo studies have demonstrated the pro-cognitive effects of this compound. In a mouse model of contextual fear conditioning, administration of this compound resulted in enhanced associative learning. Specifically, mice treated with this compound showed a significant increase in freezing time compared to vehicle-treated mice, indicating improved memory of the aversive context. However, in a rat model of amphetamine-induced hyperlocomotion, a model predictive of antipsychotic activity, this compound did not show efficacy.

| Animal Model | Dose | Route | Effect | Reference |

| Mouse Contextual Fear Conditioning | 50 mg/kg | i.p. | Pro-cognitive effects on associative learning | |

| Rat Amphetamine-Induced Hyperlocomotion | 30 mg/kg | i.p. | No efficacy observed |

Pharmacokinetics

This compound exhibits excellent CNS penetration, a critical property for drugs targeting central disorders. Pharmacokinetic studies in rats and mice have confirmed its ability to cross the blood-brain barrier.

| Species | Dose | Route | Kp | Kp,uu | Reference |

| Rat | - | - | 4.3 | 2.3 | |

| Mouse | 10 mg/kg | i.p. | 2.1 (@ 60 min), 1.1 (@ 360 min) | - | |

| Rat | 30 mg/kg | i.p. | 2.43 (terminal) | - |

Kp: Brain-to-plasma concentration ratio. Kp,uu: Unbound brain-to-unbound plasma concentration ratio.

Experimental Protocols

In Vitro mGlu7 PAM Assay

The potency of this compound as an mGlu7 PAM was determined using a cell-based functional assay.

Experimental Workflow for In Vitro PAM Assay

Caption: Workflow for determining in vitro PAM activity.

Detailed Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the rat mGlu7 receptor were cultured in appropriate media.

-

Compound Preparation: this compound was serially diluted to various concentrations.

-

Assay Procedure:

-

Cells were plated in 96-well plates.

-

This compound at different concentrations was added to the cells.

-

After a pre-incubation period, a sub-maximal concentration (EC20) of the agonist L-AP4 was added. L-AP4 is used as a surrogate for glutamate due to the low affinity of mGlu7 for its endogenous ligand.

-

Changes in intracellular calcium levels were measured using a fluorescent calcium indicator.

-

-

Data Analysis: Concentration-response curves were generated to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the maximal potentiation of the L-AP4 response.

In Vivo Contextual Fear Conditioning

The pro-cognitive effects of this compound were assessed using a contextual fear conditioning paradigm in mice.

Detailed Methodology:

-

Animals: Adult male C57BL/6J mice were used.

-

Drug Administration: Mice were administered either vehicle (10% Tween 80) or this compound (50 mg/kg, i.p.) 15 minutes prior to the training session.

-

Training: On the training day, each mouse was placed in a conditioning chamber and, after a brief exploration period, received a series of foot shocks paired with the context of the chamber.

-

Testing: 24 hours later, the mice were returned to the same conditioning chamber, and the amount of time they spent freezing (a fear response) was recorded.

-

Data Analysis: The percentage of time spent freezing was calculated and compared between the vehicle and this compound-treated groups using a two-tailed Student's t-test.

Conclusion

This compound, with its pyrazolo[1,5-a]pyrimidine core, represents a significant advancement in the development of tool compounds for studying the function of mGlu7 and mGlu8 receptors. Its dual PAM activity, coupled with excellent CNS penetration, makes it a valuable asset for investigating the therapeutic potential of modulating these receptors in various neurological and psychiatric disorders. The detailed pharmacological profile and experimental methodologies provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development. Further optimization of this scaffold may lead to the development of even more potent and selective modulators for clinical applications.

References

- 1. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5- a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

VU6005649's effect on metabotropic glutamate receptor 7

An In-depth Technical Guide on the Core Effects of VU6005649 on Metabotropic Glutamate Receptor 7

Introduction

Metabotropic glutamate receptor 7 (mGlu7), a member of the Group III metabotropic glutamate (mGlu) receptors, is a presynaptic G protein-coupled receptor (GPCR) that plays a crucial role in modulating neurotransmission throughout the central nervous system (CNS).[1][2][3][4] Its widespread expression and involvement in synaptic plasticity have made it an attractive therapeutic target for a range of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and neurodevelopmental disorders.[1] The development of selective pharmacological tools is essential for elucidating the physiological roles of mGlu7 and validating its therapeutic potential. This compound has emerged as a significant tool compound, identified as a positive allosteric modulator (PAM) with activity at mGlu7. This technical guide provides a comprehensive overview of the pharmacological effects of this compound on mGlu7, detailing its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Pharmacological Profile of this compound

This compound is a CNS penetrant molecule based on a pyrazolo[1,5-a]pyrimidine core. It is characterized as the first dual positive allosteric modulator of mGlu7 and mGlu8 receptors, with a preference for mGlu7. As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate.

Quantitative Pharmacological Data

The following table summarizes the in vitro potency and CNS penetration of this compound.

| Parameter | Value | Receptor/Condition | Reference |

| mGlu7 EC50 | 0.65 µM (650 nM) | Rat mGlu7 | |

| mGlu8 EC50 | 2.6 µM | Rat mGlu8 | |

| mGlu7 pEC50 | 6.19 ± 0.14 | - | |

| mGlu7 Max Efficacy | 112 ± 10% (L-AP4 Max) | - | |

| Selectivity | Inactive (EC50/IC50 > 10 µM) | mGlu1, 2, 3, 4, 5, 6 | |

| CNS Penetration (Kp) | 4.3 | Mouse | |

| Free CNS Penetration (Kp,uu) | 2.3 | Mouse | |

| Off-Target Activity | Ki = 650 nM | Neurokinin-1 (NK1) Receptor |

Mechanism of Action and Signaling Pathways

This compound functions as a positive allosteric modulator, binding to a topographically distinct site on the mGlu7 receptor from the orthosteric site where glutamate binds. This binding induces a conformational change that increases the affinity and/or efficacy of the endogenous agonist, glutamate, thereby potentiating the receptor's downstream signaling.

Group III mGlu receptors, including mGlu7, are typically coupled to Gi/o proteins. Upon activation, the G protein dissociates, and the βγ subunits can directly inhibit voltage-sensitive calcium channels, while the α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This cascade ultimately results in the modulation of neurotransmitter release.

Caption: mGlu7 signaling pathway modulated by this compound.

Experimental Protocols

The characterization of this compound involved a series of in vitro and in vivo assays to determine its potency, selectivity, pharmacokinetic properties, and functional effects.

In Vitro Calcium Mobilization Assay

This assay is a common method for measuring the activity of GPCRs that couple to Gq or have been engineered to signal through a promiscuous G protein like Gα15.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing the rat mGlu7 receptor and a promiscuous G protein (Gα15).

-

Principle: Activation of the receptor leads to a G protein-mediated release of intracellular calcium (Ca2+), which is detected by a fluorescent calcium indicator dye.

-

Methodology:

-

Cells are plated in 96- or 384-well plates and incubated overnight.

-

The cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken using an instrument such as the Functional Drug Screening System (FDSS).

-

This compound is added at various concentrations in the presence of a sub-maximal concentration (EC20) of an agonist, typically L-(+)-2-amino-4-phosphonobutyric acid (L-AP4), which is used due to the low affinity of mGlu7 for glutamate in some assay systems.

-

The change in fluorescence, indicating intracellular Ca2+ mobilization, is measured.

-

Data are normalized to the response of a saturating concentration of the agonist to calculate EC50 and maximal efficacy values.

-

In Vivo Pharmacokinetic (PK) Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, including its ability to cross the blood-brain barrier.

-

Subjects: Male Sprague-Dawley rats or C57BL/6J mice.

-

Methodology:

-

This compound is administered via a specific route (e.g., intraperitoneal, IP).

-

At designated time points (e.g., 0.25, 0.5, 1, 3, and 6 hours post-dose), animals are euthanized.

-

Blood and brain tissue are collected.

-

Plasma and brain homogenate concentrations of this compound are quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

-

The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) are calculated to assess CNS penetration.

-

Caption: General workflow for PAM discovery and characterization.

In Vivo Efficacy and Behavioral Effects

This compound has been evaluated in rodent models to assess its potential therapeutic effects.

Contextual Fear Conditioning

This model assesses associative learning and memory.

-

Finding: this compound demonstrated pro-cognitive effects in a mouse contextual fear conditioning model. This was the first reported instance of an mGlu7/8 PAM showing efficacy in this paradigm.

-

Significance: This suggests that positive allosteric modulation of mGlu7/8 may be a viable strategy for enhancing cognitive function.

Amphetamine-Induced Hyperlocomotion (AHL)

This model is predictive of antipsychotic activity.

-

Finding: When dosed at 30 mg/kg IP, this compound showed no efficacy in the AHL model in rats.

-

Significance: This result suggests that the specific mechanism of this compound may not target the pathways involved in this particular preclinical model of psychosis.

Summary of In Vivo Studies

| Model | Species | Dose/Route | Outcome | Reference |

| Contextual Fear Conditioning | Mouse | Not specified | Pro-cognitive effects | |

| Amphetamine-Induced Hyperlocomotion | Rat | 30 mg/kg IP | No efficacy |

Synthesis of this compound

The synthesis of this compound and its analogs is based on a pyrazolo[1,5-a]pyrimidine core. The general synthetic route involves a straightforward two-step process from commercially available materials when the required boronic acid is available. The key steps typically involve a condensation reaction to form the core structure, followed by a cross-coupling reaction (e.g., Suzuki coupling) to introduce the aryl moiety.

Caption: High-level synthetic scheme for this compound.

Conclusion

This compound is a pivotal pharmacological tool that has advanced the study of Group III mGlu receptors. As the first-in-class dual mGlu7/8 PAM with excellent CNS penetration, it has enabled new investigations into the roles of these receptors in cognitive processes. Its well-characterized in vitro and in vivo profile, including its demonstrated pro-cognitive effects, underscores the therapeutic potential of modulating mGlu7. However, its dual activity at mGlu8 and off-target effects at the NK1 receptor necessitate careful interpretation of experimental results. Future research focusing on the development of more selective mGlu7 PAMs will be critical for definitively validating mGlu7 as a therapeutic target for CNS disorders.

References

- 1. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of VU6005649: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU6005649 is a novel small molecule that has been identified as a potent and centrally nervous system (CNS) penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptors 7 (mGlu7) and 8 (mGlu8).[1][2][3] As a dual mGlu7/8 PAM, this compound represents a significant tool for studying the physiological roles of these receptors in the CNS and holds potential for therapeutic development in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo properties, and detailed experimental protocols for its characterization.

Core Pharmacology

This compound is a member of a pyrazolo[1,5-a]pyrimidine chemical series and was discovered through a high-throughput screening campaign.[1] It acts as a positive allosteric modulator, meaning it binds to a site on the mGlu7 and mGlu8 receptors that is distinct from the glutamate binding site.[4] This binding enhances the receptor's response to the endogenous ligand, glutamate.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized in cellular assays. The compound displays sub-micromolar to low micromolar potency at rat mGlu7 and mGlu8 receptors, respectively.

Table 1: In Vitro Potency and Selectivity of this compound

| Receptor | Assay Type | Parameter | Value (µM) |

| rat mGlu7 | Calcium Mobilization | EC50 | 0.65 |

| rat mGlu8 | Calcium Mobilization | EC50 | 2.6 |

| rat mGlu4 | Calcium Mobilization | EC50 | > 10 |

| rat mGlu6 | Calcium Mobilization | EC50 | > 10 |

| other mGluRs (1,2,3,5) | Various | IC50/EC50 | > 10 |

Data sourced from Abe M, et al. ACS Med Chem Lett. 2017.

In Vitro DMPK Profile

This compound exhibits a favorable in vitro drug metabolism and pharmacokinetics (DMPK) profile, suggesting good potential for in vivo applications.

Table 2: In Vitro DMPK Properties of this compound

| Parameter | Species | Value |

| Hepatic Clearance (CLHEP) | Rat | 65.5 mL/min/kg |

| Hepatic Clearance (CLHEP) | Human | 16.6 mL/min/kg |

| Plasma Fraction Unbound (fu,plasma) | Rat | 0.022 |

| Plasma Fraction Unbound (fu,plasma) | Human | 0.008 |

| Brain Fraction Unbound (fu,brain) | Rat | 0.012 |

| CYP450 Inhibition (IC50) | 1A2 | 3.08 µM |

| CYP450 Inhibition (IC50) | 2C9 | 24.7 µM |

| CYP450 Inhibition (IC50) | 2D6 | > 30 µM |

| CYP450 Inhibition (IC50) | 3A4 | > 30 µM |

Data sourced from Abe M, et al. ACS Med Chem Lett. 2017.

In Vivo Pharmacology and Pharmacokinetics

In vivo studies have demonstrated that this compound is CNS penetrant and has pro-cognitive effects in a mouse model of associative learning.

Table 3: In Vivo Characteristics of this compound

| Parameter | Species | Dosing | Value |

| Brain/Plasma Ratio (Kp) | Rat | 10 mg/kg IP | 2.43 (at 2h) |

| Brain/Plasma Ratio (Kp) | Mouse | 10 mg/kg IP | 2.1 (at 60 min), 1.1 (at 360 min) |

| Contextual Fear Conditioning | Mouse | 50 mg/kg IP | Significant increase in freezing time |

Data sourced from Abe M, et al. ACS Med Chem Lett. 2017.

Mechanism of Action and Signaling Pathways

As a positive allosteric modulator of mGlu7 and mGlu8 receptors, this compound potentiates the signaling cascade initiated by glutamate binding. Both mGlu7 and mGlu8 are Group III mGlu receptors, which are typically coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are adapted from the supplementary information of Abe M, et al. ACS Med Chem Lett. 2017.

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency of this compound as a PAM at mGlu receptors.

Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably co-expressing the rat mGlu7 or mGlu8 receptor and a chimeric G-protein (Gqi5) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into black-walled, clear-bottom 384-well plates and grown to confluence.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Calcium-4) in assay buffer.

-

Compound Addition: A range of concentrations of this compound is added to the wells.

-

Agonist Addition: After a pre-incubation period with the PAM, a fixed concentration of the agonist L-AP4 (at its EC20) is added to stimulate the receptor.

-

Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence using a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis: The concentration-response data are fitted to a four-parameter logistic equation to determine the EC50 value for this compound.

In Vivo Contextual Fear Conditioning

This behavioral assay assesses the effect of this compound on associative learning and memory in mice.

Protocol:

-

Animal Acclimation: Male C57BL/6J mice are acclimated to the animal facility for at least one week before the experiment.

-

Drug Administration: Mice are administered either vehicle (e.g., 10% Tween 80 in water) or this compound (50 mg/kg) via intraperitoneal (IP) injection 15 minutes prior to training.

-

Training Phase: Each mouse is placed in a fear conditioning chamber. After an exploration period, the mouse receives a series of mild footshocks.

-

Test Phase: 24 hours after the training phase, each mouse is returned to the same conditioning chamber for a set period without the delivery of any footshocks.

-

Behavioral Scoring: The behavior of the mouse during the test phase is recorded, and the total time spent "freezing" (a fear-induced immobility posture) is scored by an automated system or a trained observer blinded to the treatment groups.

-

Data Analysis: The freezing times of the this compound-treated group and the vehicle-treated group are compared using an appropriate statistical test (e.g., t-test) to determine if the compound enhanced fear memory.

Conclusion

This compound is a valuable pharmacological tool for the investigation of mGlu7 and mGlu8 receptor function. Its dual PAM activity, coupled with its favorable CNS penetration, makes it suitable for both in vitro and in vivo studies. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing this compound to explore the therapeutic potential of modulating mGlu7 and mGlu8 signaling in the context of various CNS disorders. Further research is warranted to fully elucidate the therapeutic implications of this novel compound.

References

- 1. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Roles of metabotropic glutamate receptor 8 in neuropsychiatric and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for VU6005649 In Vivo Studies in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6005649 is a novel positive allosteric modulator (PAM) that acts on both the metabotropic glutamate receptor 7 (mGlu7) and mGlu8.[1][2] As a dual mGlu7/8 PAM, it offers a valuable tool for investigating the therapeutic potential of modulating group III mGlu receptors in various central nervous system (CNS) disorders. These receptors are primarily located presynaptically and are involved in the fine-tuning of neurotransmitter release.[3][4] This document provides detailed protocols for the in vivo use of this compound in mice, focusing on a contextual fear conditioning model to assess its pro-cognitive effects. Additionally, it includes pharmacokinetic data and a depiction of the relevant signaling pathway.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Contextual Fear Conditioning

| Animal Model | Compound | Dose | Route of Administration | Vehicle | Outcome Measure | Result | Reference |

| Wild-type mice | This compound | 50 mg/kg | Intraperitoneal (i.p.) | 10% Tween 80 in sterile water | Percent freezing time | Increased freezing compared to vehicle | |

| Wild-type mice | Vehicle | N/A | Intraperitoneal (i.p.) | 10% Tween 80 in sterile water | Percent freezing time | Baseline freezing |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Conditions | Reference |

| Administration | |||

| Dose | 10 mg/kg | Single dose | |

| Route | Intraperitoneal (i.p.) | ||

| Brain Penetration | |||

| Kp (Brain/Plasma Ratio) @ 60 min | 2.1 | ||

| Kp (Brain/Plasma Ratio) @ 360 min | 1.1 | ||

| In Vitro Potency | |||

| mGlu7 EC50 | 0.65 µM |

Experimental Protocols

Contextual Fear Conditioning in Mice

This protocol is designed to assess the effect of this compound on associative learning and memory.

Materials:

-

This compound

-

Vehicle: 10% Tween 80 in sterile water

-

Fear conditioning apparatus (e.g., a chamber with a grid floor connected to a shock generator)

-

Wild-type mice (e.g., C57BL/6J)

-

Syringes and needles for i.p. injection

Procedure:

-

Animal Acclimation: House mice in the facility for at least one week before the experiment to acclimate them to the environment.

-

Drug Preparation: On the day of the experiment, prepare a fresh solution of this compound in the vehicle at the desired concentration to achieve a 50 mg/kg dose.

-

Administration:

-

Administer this compound (50 mg/kg) or vehicle via intraperitoneal (i.p.) injection to the mice.

-

The injection should be performed 15 minutes prior to the training session.

-

-

Training (Day 1):

-

Place each mouse individually into the fear conditioning chamber.

-

Allow the mouse to explore the chamber for a baseline period (e.g., 2 minutes).

-

Present a neutral conditioned stimulus (CS), such as a tone or light, for a specific duration (e.g., 30 seconds).

-

In the final seconds of the CS presentation (e.g., last 2 seconds), deliver a mild footshock (the unconditioned stimulus, US), for instance, 0.5-0.7 mA for 1-2 seconds.

-

Repeat the CS-US pairing for a set number of trials (e.g., 2-3 times) with an inter-trial interval.

-

After the final pairing, allow the mouse to remain in the chamber for an additional period (e.g., 60 seconds) before returning it to its home cage.

-

-

Contextual Fear Testing (Day 2):

-

24 hours after the training session, place each mouse back into the same fear conditioning chamber.

-

Do not present the CS or the US.

-

Record the behavior of the mouse for a set duration (e.g., 5 minutes).

-

Analyze the recording for freezing behavior, which is defined as the complete absence of movement except for respiration.

-

The percentage of time spent freezing is used as a measure of fear memory.

-

Pharmacokinetic Analysis in Mice

This protocol outlines the procedure to determine the brain and plasma concentrations of this compound.

Materials:

-

This compound

-

Vehicle (e.g., 10% Tween 80 in sterile water)

-

Wild-type mice

-

Syringes and needles for i.p. injection

-

Blood collection tubes (e.g., containing an anticoagulant like EDTA)

-

Tools for brain tissue collection

-

Analytical equipment (e.g., LC-MS/MS)

Procedure:

-

Drug Preparation and Administration:

-

Prepare a solution of this compound in the vehicle.

-

Administer a single 10 mg/kg i.p. dose to each mouse.

-

-

Sample Collection:

-

At predetermined time points post-administration (e.g., 60 and 360 minutes), collect blood samples via an appropriate method (e.g., cardiac puncture, tail vein).

-

Immediately following blood collection, euthanize the mouse and harvest the brain.

-

-

Sample Processing:

-

Centrifuge the blood samples to separate the plasma.

-

Homogenize the brain tissue.

-

-

Analysis:

-

Analyze the plasma and brain homogenate samples using a validated analytical method, such as LC-MS/MS, to determine the concentration of this compound.

-

Calculate the brain-to-plasma concentration ratio (Kp) at each time point.

-

Signaling Pathway and Experimental Workflow

Caption: Signaling pathway of the mGlu7/8 receptor modulated by this compound.

Caption: Experimental workflow for contextual fear conditioning with this compound.

References

- 1. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Positive Allosteric Modulators VU0155094 (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dosing and Administration of VU6005649 in Contextual Fear Conditioning

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6005649 is a novel, central nervous system (CNS) penetrant, dual positive allosteric modulator (PAM) of the metabotropic glutamate receptors 7 and 8 (mGlu7/8).[1][2] As a PAM, this compound enhances the response of these receptors to their endogenous ligand, glutamate. Research has indicated its potential as a pro-cognitive agent, particularly in the domain of associative learning, as demonstrated in contextual fear conditioning models.[1][2] These application notes provide a comprehensive overview of the dosing, administration, and relevant protocols for utilizing this compound in contextual fear conditioning experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vivo Dosing and Administration

| Parameter | Value | Reference |

| Compound | This compound | [1] |

| Animal Model | Wild-type mice | |

| Dose | 50 mg/kg | |

| Route of Administration | Intraperitoneal (i.p.) | |

| Vehicle | 10% Tween 80 in water | |

| Administration Time | 15 minutes prior to training |

Table 2: Pharmacological Profile

| Parameter | Value | Reference |

| Mechanism of Action | Positive Allosteric Modulator (PAM) | |

| Primary Targets | mGlu7 and mGlu8 receptors | |

| Effect in Contextual Fear Conditioning | Pro-cognitive (enhanced associative learning) | |

| Observed Behavioral Outcome | Significantly increased freezing time |

Experimental Protocols

Preparation of this compound Dosing Solution

Materials:

-

This compound powder

-

Tween 80 (Polysorbate 80)

-

Sterile, distilled water or saline

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number and weight of the animals to be dosed.

-

Prepare a 10% Tween 80 solution by mixing one part Tween 80 with nine parts sterile water or saline.

-

Weigh the calculated amount of this compound powder.

-

Suspend the this compound powder in the 10% Tween 80 vehicle.

-

Vortex the solution vigorously until a homogenous suspension is achieved. If necessary, brief sonication can be used to aid in dissolution.

-

Prepare the dosing solution fresh on the day of the experiment.

Contextual Fear Conditioning Protocol

This protocol is a synthesized methodology based on standard practices and the specific information available for this compound administration.

Materials and Equipment:

-

Contextual fear conditioning chambers equipped with a grid floor for footshock delivery, a sound-attenuating outer chamber, and a video camera for recording.

-

A computer with software for controlling the conditioning parameters (e.g., shock intensity, duration) and for scoring freezing behavior.

-

This compound dosing solution (prepared as described above).

-

Vehicle solution (10% Tween 80).

-

Standard laboratory mice.

-

70% ethanol for cleaning the chambers.

Experimental Procedure:

Day 1: Habituation (Optional but Recommended)

-

Handle the mice for a few minutes each day for 2-3 days prior to the experiment to reduce stress.

-

Place each mouse individually into the conditioning chamber for 5-10 minutes without any stimuli (no tone, no shock). This allows the mice to habituate to the context.

-

Return the mice to their home cages.

Day 2: Training (Conditioning)

-

Drug Administration:

-

Administer this compound (50 mg/kg, i.p.) or vehicle to the mice 15 minutes before placing them in the conditioning chamber.

-

-

Conditioning Trial:

-

Place a mouse into the conditioning chamber.

-

Allow a 2-3 minute exploration period (baseline).

-

Deliver a series of unsignaled footshocks (e.g., 2-3 shocks, 0.5-0.7 mA, 1-2 seconds duration) with an inter-shock interval of 1-2 minutes.

-

Leave the mouse in the chamber for an additional 30-60 seconds after the final shock.

-

Return the mouse to its home cage.

-

Clean the chamber thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.

-

Day 3: Contextual Fear Memory Test

-

Place each mouse back into the same conditioning chamber in which it was trained.

-

Do not deliver any footshocks.

-

Record the mouse's behavior for a set period (e.g., 5 minutes).

-

Analyze the recorded video for freezing behavior, which is defined as the complete absence of movement except for respiration. The duration of freezing is used as a measure of fear memory.

-

Compare the percentage of time spent freezing between the this compound-treated group and the vehicle-treated group. An increase in freezing time in the this compound group is indicative of enhanced associative learning.

Visualizations

Caption: Experimental workflow for contextual fear conditioning with this compound.

Caption: Proposed signaling pathway of mGlu7/8 receptor modulation by this compound.

References

Application Notes and Protocols for the Investigation of VU6005649 in Rodent Models of Anxiety

For Researchers, Scientists, and Drug Development Professionals

Abstract